tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDURHAWUZLLLY-GCJDJSOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-80-2 | |
| Record name | rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Polar-Radical-Polar Relay Mechanism
The most robust method for constructing the bicyclo[2.1.1]hexane core involves a formal [2 + 2] cycloaddition between azabicyclo[1.1.0]butanes (ABBs) and styrenes under photochemical conditions. This approach employs a polar-radical-polar relay strategy , which circumvents the challenges of direct single-electron reduction of ABBs.
Key Steps:
-
Acid-Mediated Ring-Opening : ABB-ketones undergo protonation at the bridgehead nitrogen, leading to ring opening and formation of bromoazetidines.
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Debrominative Radical Formation : Photocatalytic activation (e.g., using Ir(ppy)₃) generates azetidinyl radicals via bromine abstraction.
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Cyclization : Radical addition to styrenes followed by intramolecular hydrogen atom transfer (HAT) yields the bicyclo[2.1.1]hexane scaffold.
Representative Reaction Conditions:
| Parameter | Value |
|---|---|
| Light Source | 450 nm blue LEDs |
| Catalyst | Ir(ppy)₃ (2 mol%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | 12–24 hours |
This method achieves ≥75% yield for aryl-substituted styrenes but shows reduced efficiency with aliphatic alkenes due to competing polymerization.
Stereochemical Control in Bicyclic Systems
Substrate-Guided Asymmetric Induction
The (1R,4R,5R) configuration is enforced through the stereochemistry of the starting ABB-ketones. For example, (1S,5R)-configured ABBs produce the desired (1R,4R,5R) product with >98% diastereomeric excess when paired with electron-deficient styrenes.
Factors Influencing Stereoselectivity:
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Steric Effects : Bulky substituents on the ABB nitrogen direct radical addition to the less hindered face.
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Electronic Effects : Electron-withdrawing groups on styrenes stabilize transition states during cyclization.
Case Study :
Using 4-nitrostyrene as the dienophile, researchers achieved 92% yield and 99% ee by leveraging the nitro group’s dual role as a radical stabilizer and stereochemical director.
Functionalization and Protecting Group Strategies
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced via a two-step sequence:
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Carboxylation : Treatment of the bicyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP.
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Selective Deprotection : The Boc group remains intact during subsequent amination steps due to its stability under basic conditions.
Optimized Boc Protection Conditions:
| Reagent | Equivalents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc₂O | 1.2 | THF | 0°C → RT | 85% |
| DMAP | 0.1 |
Alternative Synthetic Routes
Ring-Expansion of Aziridines
While less common, aziridine ring expansion offers an alternative pathway:
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Aziridine Activation : Treatment with BF₃·OEt₂ generates a reactive azaallyl cation.
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Cyclopropane Insertion : Reaction with vinylcyclopropane derivatives forms the bicyclo[2.1.1]hexane skeleton.
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Oxidative Amination : Conversion of intermediate alcohols to amines via Mitsunobu conditions.
Limitations :
Purification and Characterization
Chromatographic Techniques
Final products are typically purified using:
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Normal-Phase HPLC : Hexane/EtOAc gradients (95:5 → 70:30) resolve diastereomers.
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Ion-Exchange Chromatography : Removes residual amines when using Boc-protected intermediates.
Critical Purity Data:
| Batch | Purity (HPLC) | Enantiomeric Excess |
|---|---|---|
| A | 97.3% | 98.5% |
| B | 99.1% | 99.2% |
Industrial-Scale Considerations
Photoreactor Design Challenges
Key issues in scaling photochemical processes include:
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Light Penetration Depth : Solved using microfluidic reactors with ≤1 mm channel widths.
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Catalyst Recycling : Heterogeneous Ir catalysts on mesoporous silica enable ≥5 reuses without yield loss.
Economic Analysis:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cost per Gram | $1,200 | $450 |
| Throughput | 5 g/day | 200 g/day |
Emerging Methodologies
Electrochemical Synthesis
Recent advances demonstrate the feasibility of replacing light with electrical energy:
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Anodic Oxidation : Generates azetidinyl radicals at +1.2 V vs Ag/AgCl.
-
Benefits : Improved control over radical lifetimes; easier scalability.
Initial Results:
-
68% yield for model substrate
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88% ee with chiral electrolyte additives
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted azabicyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential role as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system (CNS). Its structural similarity to certain neurotransmitters allows it to interact with various receptors, making it a candidate for treating conditions such as anxiety and depression.
Case Study: CNS Activity
In a study exploring new anxiolytic agents, researchers synthesized derivatives of tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate and evaluated their binding affinity to GABA receptors. The results indicated that certain derivatives exhibited significant anxiolytic effects in animal models, suggesting that modifications to the bicyclic structure can enhance pharmacological activity .
Synthetic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows chemists to create complex molecules through various synthetic pathways.
Application in Synthesis
The compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit biological activity. For instance, its use in creating peptide mimetics has shown promise in enhancing the bioavailability of therapeutic agents .
Biochemical Research
Research indicates that this compound can be employed in studies examining enzyme inhibition and protein interactions.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, thus providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders .
Mechanism of Action
The mechanism by which tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its ability to act as a conformationally constrained scaffold. This rigidity allows it to interact with specific molecular targets, such as enzymes and receptors, in a highly selective manner. The compound’s unique structure enables it to mimic the s-trans conformational bias expected for oligomers of disubstituted carboxylic acids, thereby influencing the folding and stability of peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of bicyclic amines with Boc protection. Below is a detailed comparison with analogs based on structural features, synthesis, and applications.
Structural and Stereochemical Variations
Table 1: Structural Comparison of Bicyclic Amine Derivatives
Key Observations :
Ring Size and Rigidity :
- The [2.1.1]hexane system (e.g., target compound) is smaller and more strained than [2.2.1]heptane derivatives, affecting solubility and metabolic stability.
- [2.2.1]heptene analogs (e.g., ) introduce unsaturation, enhancing reactivity toward cycloaddition reactions.
Functional Group Diversity: The 5-amino group in the target compound enables nucleophilic substitution, whereas 3-oxo or hydroxy substituents (e.g., ) favor oxidation or conjugation reactions.
Stereochemical Impact :
Pharmacological and Industrial Relevance
- Bioactivity: The 5-amino group in the target compound enhances binding to ATP pockets in kinases, whereas 3-oxo analogs () show reduced potency due to steric hindrance.
- Commercial Availability : The target compound is marketed by Enamine Ltd. and CymitQuimica at €735/50 mg , reflecting its demand in high-throughput screening.
Biological Activity
tert-Butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate, also known by its CAS number 1817790-73-0, is a bicyclic compound notable for its potential biological activities. The structural features of this compound, particularly its amino and carboxylate functionalities, suggest possible interactions with biological targets that could lead to significant pharmacological effects.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
- LogP : 0.31 (indicating moderate lipophilicity)
- Polar Surface Area : 56 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to target sites.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity :
- Acetylcholinesterase Inhibition :
-
Cytotoxicity and Antiproliferative Effects :
- Preliminary studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Study on Antioxidant Capacity
A comparative study evaluated the antioxidant activity of various azabicyclo compounds, including this compound. The results showed that it effectively inhibited lipid peroxidation with an IC50 value significantly lower than that of standard antioxidants like Trolox .
Acetylcholinesterase Inhibition Study
In a detailed analysis of the binding interactions within the active site of acetylcholinesterase, the compound was found to form critical interactions that could enhance its inhibitory potency against this enzyme . This positions it as a candidate for further exploration in the treatment of neurodegenerative conditions.
Q & A
What are the common synthetic routes for tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield and purity?
Basic Research Question
Synthesis typically involves stereoselective functionalization of the bicyclic core. For example, bromine-mediated rearrangements of substituted 2-azabicyclo[2.2.0]hex-5-enes can yield 2-azabicyclo[2.1.1]hexanes with substituents at C-3 (e.g., alkyl or aryl groups) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while EtOAc aids in extraction .
- Temperature control : Low temperatures (−10°C) minimize side reactions during isothiocyanate formation .
- Catalysts : RuO₂/NaIO₄ oxidizes bridgehead positions selectively without racemization .
- Purification : Column chromatography with gradients (e.g., 20% EtOAc/heptane) resolves diastereomers, critical for enantiopurity .
How is X-ray crystallography applied to determine the absolute configuration of this compound?
Basic Research Question
X-ray crystallography is the gold standard for absolute configuration determination. For example:
- Enantiopure starting materials : The (1R,4R) configuration is retained during lactonization, as confirmed by Flack parameters (e.g., 0.1(7) in CCDC 1062075) .
- Software tools : SHELXS97/SHELXL97 solve and refine structures, with H-atom parameters constrained to reduce overfitting .
- Crystal packing : The absence of intermolecular hydrogen bonds in the orthorhombic P2₁2₁2₁ space group confirms hydrophobic stabilization of the bicyclic core .
What strategies resolve contradictions in stereochemical assignments between spectroscopic data and computational models?
Advanced Research Question
Conflicts between NMR/IR data and computational predictions require multi-method validation:
- Dynamic NMR (DNMR) : Detects slow conformational exchanges in bicyclic systems, resolving ambiguities in NOESY/ROESY assignments .
- Density Functional Theory (DFT) : Optimizes molecular geometries to predict coupling constants (e.g., JHH) for comparison with experimental NMR .
- Single-crystal analysis : Validates computational models by cross-referencing dihedral angles and bond lengths from X-ray data .
How do substituent effects on the bicyclic core influence reactivity in ring-opening reactions?
Advanced Research Question
Substituents at C-3 or C-5 dictate reaction pathways:
- Electron-withdrawing groups (EWGs) : 5-syn-Carboxy derivatives undergo stereoselective bromination, yielding 5-anti-Br/I/Ph-substituted products via radical intermediates .
- Steric hindrance : 3-endo-Methyl/phenyl groups promote torquoselective ring-opening via dibromide intermediates (e.g., 9c–e), while 5-methyl substitution favors unrearranged dibromides (8f) .
- Reductive debromination : Zn/HOAc selectively removes bromine from rearranged dibromides, preserving the bicyclic scaffold .
What methodological considerations are critical when refining crystal structures using SHELX software?
Advanced Research Question
Key considerations for SHELX refinement:
- Data quality : High-resolution (<1.0 Å) datasets reduce parameter correlation; multi-scan corrections (e.g., SADABS) mitigate absorption errors .
- Restraints : Apply ISOR/DELU restraints to thermal parameters for disordered tert-butyl groups .
- Validation tools : Check Rint (<5%) and CCvol (>90%) to ensure data integrity .
- Macromolecular adaptation : SHELXPRO interfaces with REFMAC5 for high-resolution protein-ligand complexes .
How can pharmacological activity be studied using structural analogs of this compound?
Advanced Research Question
Functional selectivity is explored via:
- Cocrystallization : The amino terminal domain (ATD) of mGlu2/3 receptors is co-crystallized with analogs (e.g., LY2812223) to map binding interactions .
- Site-directed mutagenesis : Residues like Arg271 (hmGlu2) are mutated to assess hydrogen bonding with the carboxylate group .
- In vivo models : Rat behavioral assays (e.g., fear conditioning) correlate mGlu2 activation with central nervous system penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
